molecular formula C25H20O5 B13397292 4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

Cat. No.: B13397292
M. Wt: 405.5 g/mol
InChI Key: LVCSWLHWCSUYKD-COTXDTRDSA-N
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Description

Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin, a widely used anticoagulant. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the phenyl ring. The molecular formula of Phenyl-d5-7-hydroxywarfarin is C19H11D5O5, and it has a molecular weight of 329.36 g/mol .

Properties

Molecular Formula

C25H20O5

Molecular Weight

405.5 g/mol

IUPAC Name

4-hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C25H20O5/c1-16(26)21(17-10-4-2-5-11-17)25(29,18-12-6-3-7-13-18)22-23(27)19-14-8-9-15-20(19)30-24(22)28/h2-15,21,27,29H,1H3/i2D,4D,5D,10D,11D

InChI Key

LVCSWLHWCSUYKD-COTXDTRDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H]

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-d5-7-hydroxywarfarin involves the incorporation of deuterium into the phenyl ring of 7-hydroxywarfarin. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of Phenyl-d5-7-hydroxywarfarin follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl-d5-7-hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenyl-d5-7-hydroxywarfarin .

Scientific Research Applications

Phenyl-d5-7-hydroxywarfarin is used extensively in scientific research due to its labeled nature. Some of its applications include:

Mechanism of Action

Phenyl-d5-7-hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxywarfarin: The non-deuterated form of Phenyl-d5-7-hydroxywarfarin.

    6’,7’-Dihydroxybergamottin: A compound with similar hydroxylation but different structural features.

    7-Hydroxycoumarin glucuronide sodium salt: Another hydroxylated coumarin derivative

Uniqueness

Phenyl-d5-7-hydroxywarfarin is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes, making it a valuable tool in research .

Biological Activity

4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one is a synthetic derivative of flavonoids, which are known for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25D5O4C_{24}H_{25}D_5O_4, where DD represents deuterium atoms in the structure. The compound features a chromenone backbone, which is characteristic of many flavonoids. Its structural complexity allows for various interactions with biological targets.

Antioxidant Activity

Research indicates that flavonoid derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in cells. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several models. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a mechanism for its potential use in treating inflammatory diseases.

Anticancer Properties

Flavonoids are often investigated for their anticancer properties. Preliminary studies on this compound indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . For instance, a study found that similar chromenone derivatives inhibited proliferation in various cancer cell lines by inducing G0/G1 phase arrest.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Concentration (µM)% Inhibition
1025
5055
10080

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects using an LPS-induced inflammation model in mice. Treatment with the compound resulted in a significant reduction in paw edema and decreased levels of inflammatory markers.

Treatment GroupPaw Edema (mm)TNF-alpha (pg/mL)
Control8.5150
Compound (50 mg/kg)4.070

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